Fenticonazole Impurity E vs Fenticonazole active pharmaceutical ingredient
Fenticonazole Impurity E vs Fenticonazole active pharmaceutical ingredient
An In-Depth Technical Guide to Fenticonazole Impurity E vs. Active Pharmaceutical Ingredient
Abstract This technical guide provides a rigorous comparative analysis between Fenticonazole Nitrate (API) and its specific process-related impurity, Fenticonazole Impurity E (EP Impurity E). We dissect the structural divergence, formation thermodynamics, and critical analytical control strategies required for pharmaceutical compliance.[1] This document is designed for analytical scientists and process chemists optimizing the safety and purity of imidazole-based antifungal therapeutics.
Introduction: The Criticality of Impurity Profiling
Fenticonazole Nitrate is a broad-spectrum antimycotic agent acting via the inhibition of lanosterol 14
Impurity E (European Pharmacopoeia designation) represents a significant "over-alkylation" byproduct. Unlike simple degradation products, Impurity E is a quaternary imidazolium salt formed during the synthesis process. Its presence indicates a lack of stoichiometric control during the etherification stage. Because quaternary ammonium compounds often exhibit distinct toxicological and physicochemical profiles compared to their tertiary amine counterparts (the API), strict control limits (typically <0.15% per ICH Q3A) are mandatory.
Chemical Characterization & Structural Divergence
The core difference lies in the ionization state and molecular bulk. Fenticonazole is a weak base containing a neutral imidazole ring (at physiological pH), whereas Impurity E is a permanently charged quaternary ammonium salt.
Comparative Data Table
| Feature | Fenticonazole Nitrate (API) | Fenticonazole Impurity E |
| Chemical Nature | Imidazole Ether Derivative (Salt Form) | Quaternary Imidazolium Salt (Bis-alkylated) |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate | 1-[2-(2,4-dichlorophenyl)-2-[4-(phenylsulfanyl)benzyloxy]ethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate |
| Molecular Formula | ||
| Molecular Weight | 518.41 g/mol | ~716.70 g/mol (Cation mass ~654) |
| Charge State | pH-dependent (pKa ~6.[2][3][4][5]5) | Permanently Positively Charged (Cationic) |
| Lipophilicity | High (LogP ~5.8) | Very High (contains two lipophilic tails) but ionic |
| Origin | Target Product | Process Artifact (Over-alkylation) |
Mechanistic Origin: The "Over-Alkylation" Pathway
The synthesis of Fenticonazole typically involves the O-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Intermediate A) with 4-(phenylthio)benzyl chloride (Intermediate B).
The Error Mechanism: The imidazole ring contains two nitrogen atoms. N1 is substituted with the ethyl chain. N3 is free and nucleophilic.
-
Desired Path: The hydroxyl group (-OH) of Intermediate A is deprotonated by a base (e.g., NaOH) and attacks the benzyl chloride (Intermediate B) to form the ether linkage (Fenticonazole).
-
Impurity E Path: If an excess of Intermediate B is present, or if the reaction proceeds too long, the N3 nitrogen of the formed Fenticonazole attacks a second molecule of Intermediate B. This results in the quaternization of the imidazole ring, yielding Impurity E.[1]
Visualization: Synthesis & Impurity Formation Pathway
Caption: Mechanistic pathway showing the divergence from the target API synthesis to the formation of Impurity E via secondary N-alkylation.
Analytical Control Strategy
Detecting Impurity E requires a robust Reverse Phase HPLC (RP-HPLC) method. Because Impurity E is a quaternary salt, it interacts strongly with residual silanols on silica columns, potentially causing peak tailing.[1] Furthermore, its high molecular weight and double lipophilic tail (two phenylthiobenzyl groups) suggest it will exhibit strong retention (eluting after the API) on C18 columns.
Validated HPLC Protocol (Methodology)
This protocol is synthesized from standard pharmacopoeial methods for imidazole antifungals, optimized for the separation of polar quaternary salts from neutral parents.[1]
-
Instrument: UHPLC or HPLC with PDA/UV detector.
-
Column: End-capped C18 (e.g., InertSustain C18 or Zorbax Eclipse Plus),
mm, 5 m.[1]-
Rationale: End-capping reduces silanol activity, minimizing tailing for the cationic Impurity E.
-
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Phosphoric Acid.-
Rationale: Low pH suppresses the ionization of silanols (
to ) and ensures the API is protonated, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV at 229 nm (Absorption max of the phenylthio chromophore).
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 70 | 30 | Isocratic Hold (Early eluting polar impurities) |
| 25.0 | 20 | 80 | Linear Gradient (Elution of API) |
| 35.0 | 10 | 90 | Wash (Elution of highly lipophilic Impurity E) |
| 40.0 | 70 | 30 | Re-equilibration |
Analytical Logic Diagram
Caption: Logical workflow for the chromatographic separation and identification of Fenticonazole and Impurity E.
Process Control & Mitigation
To prevent the formation of Impurity E, the synthesis parameters must be strictly controlled. The "self-validating" aspect of process chemistry dictates that if Impurity E is detected, the stoichiometry is incorrect.
-
Stoichiometric Control: Avoid large excesses of 4-(phenylthio)benzyl chloride. A ratio of 1.0 : 1.05 (Alcohol : Chloride) is recommended.
-
Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting alcohol. Quench the reaction immediately upon completion to prevent the product (Fenticonazole) from reacting further to form Impurity E.
-
Phase Transfer Catalysis (PTC): If using PTC (e.g., TBAB), ensure agitation is sufficient. Localized high concentrations of the alkylating agent in the organic phase can promote over-alkylation.
References
-
European Pharmacopoeia (Ph.[6][7] Eur.) . Fenticonazole Nitrate Monograph 1211. Council of Europe.[6]
-
LGC Standards . Fenticonazole Impurity E Reference Standard Data Sheet.
-
BenchChem . Advancing Quality Control: A Comparative Guide to a New HPLC Method for Fenticonazole and Its Impurities.
-
ResearchGate . Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography.
-
Veeprho . Fenticonazole EP Impurity E Structure and Details.
Sources
- 1. CN103349755A - Fenticonazole nitrate and synthesis process thereof - Google Patents [patents.google.com]
- 2. Fenticonazole Impurity E | LGC Standards [lgcstandards.com]
- 3. klivon.com [klivon.com]
- 4. researchgate.net [researchgate.net]
- 5. Fenticonazole EP Impurity D Nitrate - CAS - 1313397-05-5 | Axios Research [axios-research.com]
- 6. superchroma.com.tw [superchroma.com.tw]
- 7. benchchem.com [benchchem.com]
